molecular formula C10H7NO2 B11914124 6-Aminonaphthalene-1,4-dione CAS No. 88437-18-7

6-Aminonaphthalene-1,4-dione

Cat. No.: B11914124
CAS No.: 88437-18-7
M. Wt: 173.17 g/mol
InChI Key: BOKNLJFEDOOAAP-UHFFFAOYSA-N
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Description

6-Aminonaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. It is characterized by the presence of an amino group at the 6th position and two carbonyl groups at the 1st and 4th positions on the naphthalene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Biological Activity

6-Aminonaphthalene-1,4-dione, a synthetic organic compound classified as a derivative of naphthoquinone, possesses significant biological activities due to its unique chemical structure. The compound features an amino group at the 6-position and two carbonyl groups at the 1 and 4 positions of the naphthalene ring, which enhances its reactivity and interaction with biological systems. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

The structural formula of this compound can be represented as follows:

C10H7NO2\text{C}_{10}\text{H}_7\text{N}\text{O}_2

This compound is characterized by:

  • Amino Group : Enhances reactivity and biological interactions.
  • Carbonyl Groups : Contributes to its electrophilic nature, facilitating interactions with nucleophiles in biological systems.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against various pathogens. A study highlighted its effectiveness against several bacterial strains:

StrainMinimum Inhibitory Concentration (mg/mL)
Escherichia coli ATCC105360.5
Staphylococcus aureus DSM7990.25
Candida albicans DSM13860.5
Aspergillus niger DSM19570.5

The compound exhibited complete growth inhibition against S. aureus and A. niger, indicating its potential as an antibacterial agent .

Anticancer Activity

Research has shown that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:

  • HL-60 Cell Line : The compound displayed an IC50 value of 16.59 ± 0.77 µg/mL.
  • Lymphocytes : An IC50 value of 4.33 ± 0.97 µg/mL was recorded.

In studies involving canine malignant histiocytic cell lines (DH82), a mean percentage cell death of 59.2 ± 4.2 was observed at a concentration of 15 µg/mL, surpassing the efficacy of simpler chalcone derivatives .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been identified as a potent inhibitor of myeloperoxidase (MPO), with an IC50 value of 0.26 ± 0.04 µmol/L in a purified system. This inhibition is significant due to MPO's role in generating reactive oxygen species during inflammation .

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Antimicrobial Study : A comprehensive evaluation demonstrated that derivatives of naphthoquinones, including this compound, exhibited strong antimicrobial activity against E. coli, S. aureus, and fungal strains like Candida and Aspergillus .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines indicated that modifications in the naphthoquinone structure significantly enhance anticancer potency compared to unmodified compounds .

Properties

CAS No.

88437-18-7

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

6-aminonaphthalene-1,4-dione

InChI

InChI=1S/C10H7NO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5H,11H2

InChI Key

BOKNLJFEDOOAAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C=CC2=O

Origin of Product

United States

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